Brodimoprim (2,4-diamino-5-(3',5'-dimethoxy-4'-bromobenzyl)pyrimidine) is a synthetic diaminobenzylpyrimidine derivative. [, ] It acts as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR). [, , ] This enzyme plays a crucial role in bacterial folate metabolism, which is essential for the synthesis of nucleic acids and proteins. [, , ] As a result, Brodimoprim exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. [, , , ]
Synthesis Analysis
From 4-bromo-3,5-dihydroxy benzoic acid: This method involves five steps: methylation-esterification, hydrazination, a modified McFadyen-Stevens reaction, Knoevenagel condensation, and cyclization with guanidine hydrochloride. [] This procedure offers a good yield (35.2%) and is suitable for pilot-scale manufacturing. []
From 3,5-dihydroxybenzoic acid: This approach utilizes bromine substitution, methylation, hydrazine substitution, oxidation, condensation, and cyclocondensation. [] The overall yield for this method is 11.3%. []
From 4-bromo-3,5-dimethoxybenzaldehyde: This improved method uses Knoevenagel condensation, 1,3-prototropic isomerization, and cyclization. [] The overall yield is 53.8%, significantly higher than previously reported methods. [] The key intermediate, cinnamonitrile, is prepared by condensing the starting material with 3-methoxypropanenitrile (generated in situ from acrylonitrile and methanolic sodium methoxide). []
Molecular Structure Analysis
Complex formation with DHFR: Brodimoprim forms tight-binding complexes with bacterial DHFR. [] This interaction involves hydrogen bonding and hydrophobic interactions. [, ]
Interactions with arginine residues: NMR studies demonstrate specific interactions between the carboxylate groups of Brodimoprim analogues and arginine residues (e.g., Arg-57) in the DHFR active site. []
Synergistic activity with dapsone: Brodimoprim exhibits synergistic antibacterial activity with dapsone, particularly against Mycobacterium leprae. [, ] This synergistic effect is attributed to their combined inhibition of different enzymes involved in folate metabolism. []
Mechanism of Action
Brodimoprim exerts its antibacterial effect by inhibiting bacterial DHFR, a key enzyme in the folic acid pathway. [, ]
DHFR inhibition: Brodimoprim binds to the active site of DHFR, preventing the reduction of dihydrofolic acid to tetrahydrofolic acid. []
Disruption of folate metabolism: Tetrahydrofolic acid is a crucial cofactor for enzymes involved in the synthesis of purines, thymidine, and several amino acids. [, , ] By inhibiting DHFR, Brodimoprim disrupts the synthesis of these essential molecules.
Bacteriostatic effect: The disruption of DNA and protein synthesis ultimately leads to the inhibition of bacterial growth and proliferation. [, ] Therefore, Brodimoprim is generally considered a bacteriostatic antibiotic.
Physical and Chemical Properties Analysis
Liposolubility: Brodimoprim exhibits a higher liposolubility compared to trimethoprim. [] This property contributes to its increased cellular uptake and penetration into tissues and fluids. [, ]
Cellular uptake: Brodimoprim demonstrates a greater uptake into human neutrophils compared to trimethoprim. [, ] This uptake appears to be primarily driven by passive diffusion and influenced by the drug's liposolubility and the pH gradient across the cell membrane. [, ]
Plasma protein binding: Brodimoprim exhibits a high plasma protein binding capacity, around 93%. [] This binding can influence the drug's distribution and elimination.
Metabolism and excretion: Brodimoprim is primarily metabolized in the liver and excreted mainly in the urine, with a small portion eliminated in the feces. [] The major metabolic pathway involves hydroxylation. [, ]
Long half-life: Brodimoprim possesses a long elimination half-life, ranging from 25 to 42 hours. [, ] This property allows for once-daily dosing. [, ]
Applications
Understanding bacterial resistance mechanisms: Brodimoprim's activity against trimethoprim-resistant bacterial strains [, , ] makes it a valuable tool for studying the mechanisms of resistance development in bacteria.
Investigating bacterial virulence factors: Studies show that sub-inhibitory concentrations of Brodimoprim can modulate bacterial virulence factors, such as adhesion to host cells and production of certain enzymes. [, , , ] This area requires further investigation to understand its potential implications in bacterial pathogenesis.
Development of novel drug delivery systems: Brodimoprim's pharmacokinetic properties, particularly its long half-life and ability to penetrate various tissues and fluids [, , , ], make it a suitable candidate for developing novel drug delivery systems for targeted therapy.
Treatment of Mycobacterium leprae infections: Brodimoprim demonstrates potent synergistic activity with dapsone against M. leprae in both in vitro and in vivo models. [, ] This finding suggests its potential use in combination therapy for leprosy, particularly for drug-resistant cases.
Related Compounds
Trimethoprim
Compound Description: Trimethoprim is a diaminopyrimidine antibacterial drug that acts as a dihydrofolate reductase (DHFR) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Compound Description: Carbenicillin is a semi-synthetic penicillin antibiotic with a broader spectrum of activity compared to penicillin G. It is effective against certain Gram-negative bacteria, including Pseudomonas aeruginosa. []
Relevance: The research paper explores the synergistic antibacterial activity of Brodimoprim with various antibiotics, including Carbenicillin. Combining sub-inhibitory concentrations of Brodimoprim with Carbenicillin exhibited synergy against Enterococcus faecalis strains, enhancing their bactericidal effects. []
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic that disrupts bacterial protein synthesis. It exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. []
Relevance: Similar to Carbenicillin, the study investigated the synergistic potential of Brodimoprim with Gentamicin. Combining sub-inhibitory concentrations of Brodimoprim with Gentamicin demonstrated synergy against Enterococcus faecalis strains. []
Ciprofloxacin
Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. []
Relevance: The research examined the synergistic effects of Brodimoprim with Ciprofloxacin. Similar to the previously mentioned antibiotics, combining sub-inhibitory concentrations of Brodimoprim with Ciprofloxacin resulted in synergy against Enterococcus faecalis. []
Rifampicin
Compound Description: Rifampicin is a rifamycin antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing bacterial RNA synthesis and protein production. []
Relevance: The research investigated the combined antibacterial effects of Brodimoprim with Rifampicin. Similar to Carbenicillin, Gentamicin, and Ciprofloxacin, combining sub-inhibitory concentrations of Brodimoprim with Rifampicin exhibited synergy against Enterococcus faecalis strains. []
Dibromopropamidine isethionate
Compound Description: Dibromopropamidine isethionate is an antiseptic and disinfectant agent. It exhibits a broad spectrum of activity against bacteria, fungi, and protozoa. []
Relevance: The study investigated the combined antibacterial effects of Brodimoprim with Dibromopropamidine isethionate. Unlike the other tested antibiotics, combinations of Brodimoprim with Dibromopropamidine isethionate did not demonstrate bactericidal activity at achievable plasma concentrations. []
Methotrexate
Compound Description: Methotrexate is a folic acid analog and antimetabolite drug. It inhibits dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism, which is essential for DNA synthesis and cell division. []
Relevance: Methotrexate serves as a reference compound in the study investigating the interactions of Brodimoprim analogs with Lactobacillus casei dihydrofolate reductase (DHFR) using 1H/15N HSQC NMR spectroscopy. The binding affinity and interactions of Brodimoprim analogs with DHFR are compared to those of Methotrexate, providing insights into the structural features influencing DHFR inhibition. []
Compound Description: This compound is a rationally designed analog of Brodimoprim incorporating a carboxylate group at the 4-position of the benzyl ring. []
Relevance: The Brodimoprim-4-carboxylate analog was designed to enhance interactions with the target enzyme, dihydrofolate reductase (DHFR). Studies demonstrated specific interactions between the carboxylate group and the conserved Arg57 residue in DHFR, leading to improved binding affinity compared to Brodimoprim. []
Compound Description: This analog of Brodimoprim features a carboxylate group at the 6-position of the benzyl ring. []
Brodimoprim-4,6-dicarboxylate
Compound Description: This analog incorporates carboxylate groups at both the 4- and 6-positions of the Brodimoprim benzyl ring. []
Relevance: The Brodimoprim-4,6-dicarboxylate analog was designed to further enhance interactions with DHFR. NMR studies confirmed specific interactions between the 4-carboxylate group and Arg57, similar to the Brodimoprim-4-carboxylate analog. The presence of the 6-carboxylate group did not hinder this interaction, suggesting the potential for additional interactions with other residues in the DHFR binding site. []
Compound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis. [, , , , ]
Relevance: Doxycycline serves as a comparator drug in several clinical trials evaluating the efficacy and tolerability of Brodimoprim for treating respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Doxycycline to assess its therapeutic potential. [, , , , ]
Erythromycin
Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [, , , ]
Relevance: Erythromycin is used as a comparator drug in clinical trials evaluating the efficacy and tolerability of Brodimoprim for respiratory tract infections, including pharyngotonsillitis and acute lower respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Erythromycin. [, , , ]
Amoxicillin/Clavulanic acid
Compound Description: Amoxicillin is a penicillin-type antibiotic, and Clavulanic acid is a beta-lactamase inhibitor. The combination expands the spectrum of activity of Amoxicillin to include bacteria that produce beta-lactamases, enzymes that can break down penicillin-type antibiotics. [, ]
Relevance: The combination of Amoxicillin and Clavulanic acid was used as a comparator drug in clinical trials assessing the efficacy and tolerability of Brodimoprim for treating respiratory tract infections, particularly otitis media and sinusitis. [, ]
Compound Description: Cefaclor is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. []
Relevance: Cefaclor serves as a comparator drug in a clinical trial evaluating the efficacy and tolerability of Brodimoprim for treating bacterial otitis media in children. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Cefaclor. []
Compound Description: Co-trimoxazole is a combination antibiotic containing Trimethoprim and Sulfamethoxazole. Trimethoprim inhibits dihydrofolate reductase (DHFR), and Sulfamethoxazole inhibits dihydropteroate synthase (DHPS), both essential enzymes in bacterial folate synthesis. [, , ]
Relevance: Co-trimoxazole is used as a comparator drug in clinical trials assessing the efficacy and tolerability of Brodimoprim for treating respiratory tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Co-trimoxazole. Additionally, the research discusses the clinical status of Co-trimoxazole compared to monotherapy with Trimethoprim or Brodimoprim, highlighting the advantages of the individual diaminopyrimidines. [, , ]
Norfloxacin
Compound Description: Norfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. []
Relevance: Norfloxacin serves as a comparator drug in a clinical trial evaluating the efficacy and tolerability of Brodimoprim for treating bacterial urinary tract infections. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Norfloxacin. []
Roxithromycin
Compound Description: Roxithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. []
Relevance: Roxithromycin is used as a comparator drug in a clinical trial assessing the efficacy and tolerability of Brodimoprim for treating acute sinusitis of bacterial origin in adults. The clinical outcomes and side effect profiles of Brodimoprim are compared to those of Roxithromycin. []
Metioprim
Compound Description: Metioprim is a diaminopyrimidine antibacterial drug that inhibits dihydrofolate reductase (DHFR). [, ]
Relevance: Metioprim is a structural analog of Brodimoprim and Trimethoprim, sharing the diaminopyrimidine core responsible for DHFR inhibition. The research compares the activity of Metioprim and Brodimoprim, alone and in combination with sulfonamides, against anaerobic bacteria and mycobacteria. [, ]
Sulfamerazine
Compound Description: Sulfamerazine is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate synthesis. []
Relevance: Sulfamerazine is used in combination with Brodimoprim and Metioprim in experiments investigating their synergistic antibacterial activity. []
Dapsone
Compound Description: Dapsone is a sulfone antibiotic commonly used in the treatment of leprosy. It acts by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. [, , ]
Relevance: The research explores the synergistic antibacterial activity of Brodimoprim in combination with Dapsone against Mycobacterium leprae, the causative agent of leprosy. The combination demonstrates enhanced efficacy in both in vitro and in vivo models. [, , ]
Pyrimethamine
Compound Description: Pyrimethamine is a diaminopyrimidine antiparasitic and antimalarial drug that inhibits dihydrofolate reductase (DHFR). []
Relevance: Pyrimethamine serves as a comparator compound in a preclinical toxicology study comparing the safety profile of Brodimoprim to other dihydrofolate reductase inhibitors. The study reveals that pyrimethamine exhibits toxic effects at considerably lower doses than Brodimoprim and other compared compounds. []
Sulphamethoxazole
Compound Description: Sulfamethoxazole is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate synthesis. It is often used in combination with Trimethoprim (as Co-trimoxazole). [, ]
Relevance: Sulfamethoxazole is mentioned in the context of combination therapy with Brodimoprim and Trimethoprim. The research highlights the potential benefits of combining DHFR inhibitors like Brodimoprim with DHPS inhibitors like Sulfamethoxazole for enhanced antibacterial activity. [, ]
Sulphadiazine
Compound Description: Sulfadiazine is a sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS). []
Relevance: Sulfadiazine is mentioned in a study investigating the uptake and intracellular localization of antimicrobial agents, including sulfonamides and trimethoprims, in human peripheral blood leukocytes. The study explores the potential of these drugs to accumulate within leukocytes and their implications for treating intracellular pathogens. []
Sulphamerazine
Compound Description: Sulfamerazine is a sulfonamide antibiotic that inhibits dihydropteroate synthase (DHPS) in bacteria. []
Relevance: Similar to Sulfadiazine, Sulfamerazine is included in a study examining the uptake and intracellular localization of antimicrobial agents, including sulfonamides and trimethoprims, in human peripheral blood leukocytes. The research investigates the ability of these drugs to penetrate leukocytes and their potential for treating intracellular infections. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.